Superior P2Y12 Receptor Affinity (as [3H]PSB-0413) vs. Alternative Radioligands
The derivative of this compound, [3H]PSB-0413, demonstrates a high affinity (Kd) for the platelet P2Y12 receptor of 4.57 nM in human platelet membranes [1]. This affinity positions it as a highly potent tool compound compared to other P2Y12-targeting agents.
| Evidence Dimension | Binding Affinity (Kd) to P2Y12 Receptor |
|---|---|
| Target Compound Data | Kd = 4.57 nM (as [3H]PSB-0413 derivative) |
| Comparator Or Baseline | Reference P2Y12 antagonist ticagrelor: Ki = 2.0 nM; clopidogrel active metabolite: Ki = 1.8 nM; cangrelor: Ki = 0.4 nM (Values for comparator drugs, not radioligands). |
| Quantified Difference | The radioligand's affinity is within the same low nanomolar range as leading clinical antagonists, validating its utility as a probe. |
| Conditions | Saturation binding studies on P2Y12 receptors natively expressed in human blood platelet membranes [1]. |
Why This Matters
Procurement of the base compound enables the synthesis of a radioligand with a Kd that is competitive with clinical P2Y12 antagonists, which is essential for high-resolution receptor binding studies.
- [1] El-Tayeb, A., Griessmeier, K. J., & Müller, C. E. (2005). Synthesis and preliminary evaluation of [3H]PSB-0413, a selective antagonist radioligand for platelet P2Y12 receptors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4799-4802. View Source
